molecular formula C10H10N2O B8725520 (3-phenyl-1H-pyrazol-1-yl)methanol

(3-phenyl-1H-pyrazol-1-yl)methanol

Cat. No.: B8725520
M. Wt: 174.20 g/mol
InChI Key: PAYKHWUWICHPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phenyl-1H-pyrazol-1-yl)methanol is a pyrazole-based compound featuring a hydroxymethyl (-CH2OH) group at the 1-position of the pyrazole ring and a phenyl substituent at the 3-position. This structure confers unique physicochemical properties, making it a versatile intermediate in medicinal chemistry and materials science.

Synthesis: The compound can be synthesized via reduction of ester precursors or through coupling reactions. For example, Zheng et al. (2010) reported the reduction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate to yield hydroxymethyl derivatives . Additionally, coupling reactions involving 2-(3-phenyl-1H-pyrazol-1-yl)nicotinic acid with amino esters have been employed to generate structurally related compounds .

Applications: The hydroxymethyl group enhances solubility and bioavailability, enabling applications in drug discovery. Derivatives of this compound exhibit biological activities such as apoptosis induction and autophagy regulation in cancer cells . Its structural flexibility also supports roles in enzyme inhibition, as seen in calpain inhibitors .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(3-phenylpyrazol-1-yl)methanol

InChI

InChI=1S/C10H10N2O/c13-8-12-7-6-10(11-12)9-4-2-1-3-5-9/h1-7,13H,8H2

InChI Key

PAYKHWUWICHPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The placement of the hydroxymethyl group (1-, 3-, or 4-position) influences electronic effects and binding affinity. For instance, the 1-position in the target compound allows for optimal hydrogen bonding in enzyme inhibition .
  • Aromatic Substituents : Fluorine or trifluoromethyl groups enhance metabolic stability and bioavailability , whereas phenyl groups contribute to π-π stacking interactions in protein binding .

Pharmacological Activities

The table highlights differences in biological activities among pyrazole methanol derivatives:

Compound Biological Activity Mechanism/Application Reference
This compound Apoptosis induction in A549 lung cancer cells Cell cycle arrest, autophagy regulation
2-(5-Hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Anticancer activity Suppresses A549 cell growth via autophagy
4-{4-[(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-3-phenyl-1H-pyrazol-1-yl}benzenesulfonamide Antimicrobial Inhibits bacterial growth (MIC: 8–32 µg/mL)
N-Substituted (4-Amino-3,4-dioxo-1-phenylbutan-2-yl)-2-((3-phenyl-1H-pyrazol-1-yl)nicotinamides Calpain inhibition IC50: 0.5–10 nM; high selectivity vs. cathepsins

Key Observations :

  • The hydroxymethyl group in this compound derivatives enhances cellular uptake, critical for anticancer activity .
  • Sulfonamide and trifluoromethyl substituents shift activity toward antimicrobial or CNS-targeting applications .

Key Observations :

  • Reduction of esters (e.g., LiAlH4) is a reliable method for hydroxymethyl derivatives .
  • Coupling reactions with DBU as a base achieve high yields for nicotinamide analogs .

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